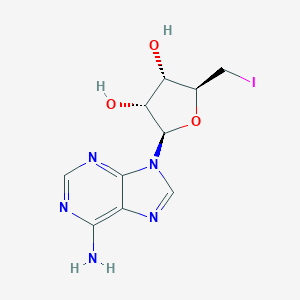

5'-Iodo-5'-deoxyadenosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWWLIOFNXNKQR-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CI)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CI)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961370 | |

| Record name | 9-(5-Deoxy-5-iodopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4099-81-4 | |

| Record name | 5′-Deoxy-5′-iodoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4099-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Iodoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004099814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(5-Deoxy-5-iodopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-deoxy-5'-iodoadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-IODOADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TNH37AEUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5'-Iodo-5'-deoxyadenosine: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Iodo-5'-deoxyadenosine is a synthetic nucleoside analog of adenosine, characterized by the substitution of the 5'-hydroxyl group with an iodine atom. This modification renders it a valuable tool in biochemical and pharmacological research, primarily as a precursor for the synthesis of other nucleoside analogs and as a potential modulator of various enzymatic processes. Its structural similarity to adenosine and S-adenosylmethionine (SAM) allows it to interact with enzymes involved in nucleotide metabolism and methylation pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological applications of this compound, with a focus on its relevance to researchers in drug discovery and development.

Chemical Structure and Properties

This compound consists of an adenine base attached to a ribose sugar, with an iodine atom at the 5' position of the ribose ring.

Structure:

The key chemical and physical properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value |

| Molecular Formula | C₁₀H₁₂IN₅O₃ |

| Molecular Weight | 377.14 g/mol [1] |

| CAS Number | 4099-81-4 |

| IUPAC Name | (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(iodomethyl)oxolane-3,4-diol[1] |

| Melting Point | 178-187 °C[2] |

| Boiling Point | 671.1 °C at 760 mmHg (Predicted) |

| Density | 2.53 g/cm³[2] |

| Solubility | Slightly soluble in water. |

| Appearance | Solid |

| InChI Key | FUWWLIOFNXNKQR-UHFFFAOYSA-N |

| SMILES | C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)CI)O)O |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from the starting material adenosine. The following protocol is adapted from a similar synthesis of a related deoxyadenosine analog.

Materials:

-

Adenosine

-

Iodine (I₂)

-

Triphenylphosphine (PPh₃)

-

Pyridine

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Dissolve adenosine in pyridine in a round-bottom flask at room temperature.

-

To this solution, add triphenylphosphine and iodine.

-

Allow the reaction to stir at room temperature for approximately 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Remove the pyridine under reduced pressure.

-

The resulting residue is then subjected to purification by silica gel column chromatography.

Purification:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., chloroform) and pack it into a chromatography column.

-

Dissolve the crude residue in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a solvent system of increasing polarity, for example, a gradient of methanol in chloroform (e.g., 9:1 CHCl₃:MeOH)[3].

-

Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.

Enzyme Inhibition Assay (General Protocol)

As a structural analog of adenosine, this compound can be investigated as a potential inhibitor of enzymes that utilize adenosine or its derivatives as substrates, such as S-adenosylhomocysteine (SAH) hydrolase and various methyltransferases. A general protocol for an enzyme inhibition assay is provided below.

Materials:

-

Purified enzyme (e.g., SAH hydrolase or a DNA methyltransferase)

-

Substrate for the enzyme (e.g., S-adenosylhomocysteine for SAH hydrolase)

-

This compound (as the potential inhibitor)

-

Assay buffer specific to the enzyme

-

Detection reagent (e.g., a fluorescent probe or a radioactively labeled substrate)

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In the wells of a microplate, add the assay buffer.

-

Add varying concentrations of the this compound solution to the wells. Include a control well with no inhibitor.

-

Add the purified enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction progress over time using a microplate reader to measure the signal (e.g., fluorescence, absorbance, or radioactivity) generated by the product formation.

-

Calculate the rate of the enzymatic reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Biological Activity and Signaling Pathways

Role in the Nucleotide Salvage Pathway

The nucleotide salvage pathway is a metabolic route that allows cells to recycle nucleobases and nucleosides from the degradation of DNA and RNA.[4] this compound, as a modified adenosine nucleoside, can potentially enter this pathway. Once inside the cell, it could be recognized by nucleoside kinases, which would phosphorylate it to the corresponding nucleotide analog. This analog could then be incorporated into nucleic acids or interfere with the synthesis of endogenous nucleotides.

Caption: Entry of this compound into the nucleotide salvage pathway.

Potential Effects on Methylation-Dependent Signaling

Adenosine and its analogs can influence cellular signaling pathways that are dependent on methylation. S-adenosylmethionine (SAM) is the universal methyl group donor for the methylation of DNA, RNA, proteins, and lipids. The by-product of these reactions, S-adenosylhomocysteine (SAH), is a potent inhibitor of methyltransferases. SAH is hydrolyzed to adenosine and homocysteine by SAH hydrolase. Analogs of adenosine, including 5'-deoxyadenosine derivatives, can interfere with this cycle, leading to an accumulation of SAH and subsequent inhibition of cellular methylation. This can have downstream effects on various signaling pathways. For instance, the inhibition of protein arginine methyltransferases (PRMTs) by adenosine analogs can affect pathways regulated by protein methylation.

References

- 1. researchgate.net [researchgate.net]

- 2. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile-Specific DNA Adenine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleotide salvage - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 5'-Iodo-5'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Iodo-5'-deoxyadenosine is a modified nucleoside analog of significant interest in biomedical research and drug development. Its structural similarity to 5'-deoxyadenosine, a natural byproduct of S-adenosylmethionine (SAM)-dependent enzymatic reactions, positions it as a potential modulator of critical biological pathways. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and analytical characterization of this compound. Furthermore, it explores its potential biological significance by examining the metabolic pathways of its parent compound, 5'-deoxyadenosine, thereby offering insights into its likely mechanism of action and therapeutic potential.

Physicochemical Characteristics

This compound is a solid, off-white to pale yellow powder. Its core structure consists of an adenine base linked to a ribose sugar, with the hydroxyl group at the 5' position replaced by an iodine atom. This substitution significantly influences its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₂IN₅O₃ | [1][2][3] |

| Molecular Weight | 377.14 g/mol | [1][2][3] |

| CAS Number | 4099-81-4 | [2][3] |

| Appearance | Solid | - |

| Melting Point | 178-187 °C | [3] |

| Density | 2.53 g/cm³ | [4] |

| Solubility | Slightly soluble in water (1.2 g/L at 25 °C) | [4] |

| Storage Temperature | -20°C | - |

| InChI Key | FUWWLIOFNXNKQR-UHFFFAOYSA-N | [2] |

| SMILES | ICC1OC(C(C1O)O)[n]2c3ncnc(c3nc2)N | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the chemical modification of a more readily available precursor, adenosine. The following protocol is a representative method based on established nucleoside chemistry principles.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound from adenosine.

Detailed Protocol:

-

Protection of 2',3'-Hydroxyl Groups:

-

Dissolve adenosine in a suitable solvent (e.g., acetone) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a dehydrating agent (e.g., 2,2-dimethoxypropane).

-

Stir the reaction at room temperature until thin-layer chromatography (TLC) indicates the complete conversion of the starting material.

-

Neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting 2',3'-O-isopropylideneadenosine by silica gel column chromatography.

-

-

Iodination of the 5'-Hydroxyl Group:

-

Dissolve the protected adenosine derivative in an anhydrous aprotic solvent (e.g., dimethylformamide).

-

Add a suitable iodinating reagent, such as methyltriphenoxyphosphonium iodide or a mixture of triphenylphosphine, iodine, and imidazole.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Deprotection of 2',3'-Hydroxyl Groups:

-

Dissolve the crude 5'-iodo-2',3'-O-isopropylideneadenosine in an acidic aqueous solution (e.g., 80% acetic acid).

-

Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC.

-

Neutralize the solution and remove the solvent under reduced pressure.

-

-

Purification of this compound:

-

Purify the final product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Purification of this compound

Purification of the synthesized this compound is critical to remove unreacted starting materials, reagents, and byproducts. High-performance liquid chromatography (HPLC) is a highly effective method for obtaining high-purity material.

Workflow for HPLC Purification

Caption: A typical workflow for the purification of this compound using reverse-phase HPLC.

Detailed Protocol:

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of water and methanol. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

HPLC System: Utilize a preparative HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase: A common mobile phase consists of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Gradient Elution: Employ a linear gradient from a low to a high percentage of Solvent B over a suitable time frame to effectively separate the target compound from impurities.

-

Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 260 nm.

-

Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization to obtain the final product as a pure solid.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for assessing the purity of this compound.

Table 2: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Expected [M+H]⁺: 378.0058[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. Spectral data can be found in public databases such as SpectraBase.[5]

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways specifically modulated by this compound are limited. However, its close structural relationship to 5'-deoxyadenosine provides a strong basis for predicting its potential biological roles. 5'-deoxyadenosine is a key metabolite generated by radical S-adenosylmethionine (SAM) enzymes, which are involved in a vast array of biochemical transformations.[6][7] The accumulation of 5'-deoxyadenosine can be toxic to cells, and thus, efficient salvage pathways exist for its metabolism.[8][9]

Potential Biological Roles of this compound:

-

Enzyme Inhibition: It is plausible that this compound could act as an inhibitor of enzymes involved in the 5'-deoxyadenosine salvage pathway, such as 5'-deoxyadenosine kinase or 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase.

-

Substrate Analog: Alternatively, it might serve as a substrate for these enzymes, leading to the formation of downstream metabolites that could have their own biological effects.

-

Antiparasitic Activity: A related compound, (E)-5'-deoxy-5'-(iodomethylene)adenosine, has shown in vitro activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. This suggests that this compound and its analogs could be explored as potential antiparasitic agents.[10]

The 5'-Deoxyadenosine Salvage Pathway

The primary route for the metabolism of 5'-deoxyadenosine in many organisms is the 5'-deoxyadenosine salvage pathway. This pathway converts the potentially toxic 5'-deoxyadenosine into intermediates that can re-enter central metabolism.

Caption: A simplified diagram of the 5'-deoxyadenosine salvage pathway.

This pathway represents a likely point of interaction for this compound within a biological system. Further research is warranted to elucidate the precise nature of this interaction and to explore the full therapeutic potential of this intriguing molecule.

Conclusion

This compound is a synthetically accessible nucleoside analog with well-defined physicochemical properties. While its specific biological functions are still under investigation, its structural similarity to the natural metabolite 5'-deoxyadenosine strongly suggests its involvement in the S-adenosylmethionine metabolic network. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers to further explore the chemical biology and therapeutic applications of this compound, particularly in the context of diseases where the 5'-deoxyadenosine salvage pathway may be a relevant target.

References

- 1. This compound, 95% | C10H12IN5O3 | CID 4376867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5 -Iodo-5 -deoxyadenosine 95 4099-81-4 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS # 4099-81-4, this compound, 5'-Deoxy-5'-iodoadenosine - chemBlink [ww.chemblink.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Radical SAM enzymes - Wikipedia [en.wikipedia.org]

- 7. S-Adenosyl-L-Methionine Radical Enzymes: (I) Metabolism of the Product 5’-Deoxyadenosine (II) Investigation of the Mechanism of Biotin Synthase - ProQuest [proquest.com]

- 8. 5'-Deoxyadenosine metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Antitrypanosomal activity of 5'-deoxy-5'-(iodomethylene)adenosine and related 6-N-cyclopropyladenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

5'-Iodo-5'-deoxyadenosine: A Technical Guide for Researchers

An In-depth Examination of a Key Purine Nucleoside Analog

This technical guide provides a comprehensive overview of 5'-Iodo-5'-deoxyadenosine, a crucial molecule in the study of purine metabolism and a potential therapeutic agent. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activity, and relevant experimental protocols.

Core Physicochemical Properties

This compound is a synthetic analog of the naturally occurring nucleoside deoxyadenosine. Its key identifying and physical characteristics are summarized below.

| Property | Value | Citation |

| CAS Number | 4099-81-4 | [1] |

| Molecular Weight | 377.14 g/mol | [1] |

| Molecular Formula | C₁₀H₁₂IN₅O₃ | [1] |

| Appearance | Solid | |

| Synonyms | 5'-Deoxy-5'-iodoadenosine |

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its role as a substrate for the enzyme 5'-deoxy-5'-(methylthio)adenosine phosphorylase (MTAPase).[2] MTAPase is a key enzyme in the purine salvage pathway, responsible for the breakdown of 5'-deoxy-5'-(methylthio)adenosine (MTA) into adenine and 5-methylthioribose-1-phosphate.

In cells that express MTAPase, this compound is similarly metabolized. The enzyme cleaves the glycosidic bond, releasing adenine and 5-iodo-5-deoxyribose-1-phosphate.[2] This metabolic conversion is crucial for the compound's cytotoxic effects. The released adenine can be recycled into the purine nucleotide pool, while the 5-iodo-5-deoxyribose-1-phosphate is believed to be a key mediator of its biological activity, though the exact downstream mechanisms of this metabolite are still under investigation.

This selective metabolism in MTAPase-positive cells makes this compound a compound of interest in cancer research. Many cancers exhibit a homozygous deletion of the MTAP gene, rendering them deficient in the MTAPase enzyme. This deficiency presents a therapeutic window, as MTAPase-positive normal cells would be susceptible to the cytotoxic effects of this compound, while MTAP-deficient cancer cells would be spared. However, a contrasting therapeutic strategy involves using this compound to selectively kill MTAP-positive cancer cells.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound and its analogs often starts from a more readily available precursor, such as 2'-deoxyadenosine. A general synthetic workflow involves the selective modification of the 5'-hydroxyl group.[3]

General Workflow for Synthesis:

-

Protection of Ribose Hydroxyls: The 2' and 3' hydroxyl groups of the ribose sugar are typically protected, often by forming an isopropylidene acetal.

-

Activation of the 5'-Hydroxyl Group: The 5'-hydroxyl group is converted into a good leaving group, for example, by tosylation.

-

Nucleophilic Substitution: The activated 5'-position undergoes nucleophilic substitution with an iodide source to introduce the iodine atom.

-

Deprotection: The protecting groups on the ribose are removed to yield the final this compound product.

A detailed, step-by-step protocol for a similar class of compounds can be found in the literature concerning the synthesis of 5'-amino-2',5'-dideoxyadenosine analogs, which shares the initial activation and substitution principles.[3]

Cell Viability Assays

To assess the cytotoxic effects of this compound on different cell lines (e.g., MTAP-positive vs. MTAP-deficient), standard cell viability assays can be employed. The choice of assay depends on the specific research question and available equipment.[4]

Example Protocol using a Tetrazolium-based Assay (e.g., MTT or WST-1):

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include appropriate vehicle controls.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Addition of Reagent: Add the tetrazolium salt reagent (e.g., MTT or WST-1) to each well and incubate for 1-4 hours. During this time, metabolically active cells will reduce the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTAPase Enzyme Activity Assay

Determining the rate of this compound metabolism by MTAPase can be achieved through various enzyme assay formats. A common approach involves monitoring the formation of one of the reaction products, such as adenine.

Conceptual Protocol for MTAPase Activity:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing a suitable pH (typically around 7.4), purified MTAPase enzyme, and a known concentration of this compound as the substrate.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate and incubate at a controlled temperature (e.g., 37°C) for a set period.

-

Reaction Termination: Stop the reaction, for example, by heat inactivation or the addition of a chemical denaturant.

-

Product Detection: Quantify the amount of adenine produced. This can be achieved using various methods, including:

-

High-Performance Liquid Chromatography (HPLC): Separate the reaction components and quantify the adenine peak by comparing it to a standard curve.

-

Coupled Enzyme Assays: Use a secondary enzyme that acts on adenine, leading to a detectable change in absorbance or fluorescence.

-

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the central role of MTAPase in the metabolism of this compound within the broader context of the purine salvage pathway.

Caption: Metabolism of this compound by MTAPase.

General Experimental Workflow for Assessing Cytotoxicity

This diagram outlines the typical steps involved in evaluating the cytotoxic effects of this compound on cultured cells.

Caption: Workflow for cell viability assessment.

References

Spectroscopic and Spectrometric Characterization of 5'-Iodo-5'-deoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for 5'-Iodo-5'-deoxyadenosine, a key intermediate in the synthesis of various nucleoside analogs and a valuable tool in chemical biology and drug discovery. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectroscopic and Spectrometric Data

The structural integrity and purity of this compound are primarily established through NMR and MS techniques. The quantitative data derived from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.36 | s | H-8 |

| 8.14 | s | H-2 |

| 7.30 | br s | NH₂ |

| 5.93 | d | H-1' |

| 4.64 | t | H-2' |

| 4.31 | t | H-3' |

| 4.14 | m | H-4' |

| 3.45 | dd | H-5'a |

| 3.35 | dd | H-5'b |

Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆) s: singlet, d: doublet, t: triplet, m: multiplet, dd: doublet of doublets, br s: broad singlet

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 156.1 | C-6 |

| 152.3 | C-2 |

| 149.0 | C-4 |

| 140.7 | C-8 |

| 119.3 | C-5 |

| 87.9 | C-1' |

| 83.8 | C-4' |

| 73.5 | C-2' |

| 72.8 | C-3' |

| 7.1 | C-5' |

Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, and to gain structural information through fragmentation analysis. The compound has a molecular formula of C₁₀H₁₂IN₅O₃ and a molecular weight of 377.14 g/mol .[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Adduct | Observed m/z |

| [M+H]⁺ | Protonated Molecule | 378.0058 |

Technique: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF)

Table 4: Major Mass Spectral Fragments of this compound

| m/z | Proposed Fragment |

| 250.09 | [M - I]⁺ |

| 136.06 | [Adenine + H]⁺ |

| 119.03 | [Adenine - NH₂]⁺ |

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the NMR and MS data for this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Vortex the sample until the compound is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

The residual solvent peak of DMSO-d₆ at ~2.50 ppm is used for chemical shift calibration.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

The solvent peak of DMSO-d₆ at ~39.52 ppm is used for chemical shift calibration.

-

Mass Spectrometry (LC-MS) Protocol

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used for nucleoside analysis.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Gradient: A typical gradient might start at 5% B, ramp to 95% B over several minutes, hold for a few minutes, and then return to initial conditions to re-equilibrate the column.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min for HPLC or 0.4-0.8 mL/min for UHPLC.

-

Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS):

-

MS System: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Ionization Mode: Positive ion mode is typically used for adenosine analogs to generate the [M+H]⁺ ion.

-

Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 100-500.

-

Fragmentation (MS/MS): To obtain fragmentation data, perform a product ion scan on the precursor ion (m/z 378.0058). The collision energy should be optimized to produce a rich fragmentation spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic and spectrometric characterization of this compound.

References

An In-depth Technical Guide on the Biological Significance of 5'-Iodo-5'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Iodo-5'-deoxyadenosine (IDA) is a synthetic halogenated nucleoside analog of adenosine with significant biological activities that have garnered interest in the fields of cancer research and enzymology. Its primary mechanism of action is closely linked to the purine salvage pathway, particularly the enzyme 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP). In MTAP-proficient cells, IDA is converted into a cytotoxic metabolite, leading to selective growth inhibition of these cells. This technical guide provides a comprehensive overview of the biological significance of IDA, detailing its mechanism of action, its effects on key cellular enzymes and signaling pathways, and protocols for its investigation.

Introduction

This compound is a structurally modified adenosine molecule where the 5'-hydroxyl group is replaced by an iodine atom. This modification confers unique biochemical properties that make it a valuable tool for studying cellular metabolism and a potential candidate for therapeutic development. Its biological effects are predominantly observed in the context of purine metabolism and polyamine biosynthesis, two fundamental processes for cell growth and proliferation.

Mechanism of Action: The Role of MTAP

The central player in the biological activity of IDA is the enzyme 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP). MTAP is a key enzyme in the methionine salvage pathway, responsible for the phosphorolysis of 5'-methylthioadenosine (MTA), a byproduct of polyamine biosynthesis, into adenine and 5-methylthioribose-1-phosphate.

5'-Halogenated deoxyadenosines, including IDA, are recognized as alternative substrates for MTAP.[1] The enzyme cleaves the glycosidic bond of IDA, releasing adenine and a halogenated ribose-1-phosphate derivative.[1] It is this resulting metabolite, 5-iodo-5-deoxy-D-ribose-1-phosphate, that is believed to be the primary cytotoxic agent.[1]

This mechanism of action confers a selective cytotoxicity profile to IDA. Cancer cells that are deficient in MTAP, a common occurrence in various malignancies, are significantly less sensitive to the growth-inhibitory effects of IDA.[1] Conversely, MTAP-proficient cancer cells are susceptible to IDA's cytotoxic effects, highlighting a potential therapeutic window for targeting MTAP-positive tumors.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Mechanism of IDA cytotoxicity."

Interaction with Key Metabolic Pathways

Polyamine Biosynthesis Pathway

dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Polyamine Biosynthesis Pathway."

S-adenosylmethionine (SAM) Cycle and Methylation Reactions

The SAM cycle is crucial for providing the universal methyl group donor, S-adenosylmethionine, for all cellular methylation reactions. A key enzyme in this cycle is S-adenosylhomocysteine hydrolase (SAH hydrolase), which hydrolyzes S-adenosylhomocysteine (SAH) to adenosine and homocysteine. Inhibition of SAH hydrolase leads to the accumulation of SAH, a potent feedback inhibitor of most methyltransferases. While specific inhibitory data for IDA on SAH hydrolase is not available, nucleoside analogs are known to be potent inhibitors of this enzyme. Therefore, it is plausible that IDA or its metabolites could impact the SAM cycle and, consequently, cellular methylation events.

Quantitative Data

The biological activity of this compound is highly dependent on the cellular context, particularly the expression of MTAP. The following table summarizes the available quantitative data on the cytotoxic effects of IDA.

| Cell Line | MTAP Status | EC50 (µM) | Reference |

| HL-60 | Proficient | < 10 | [1] |

| L5178Y | Proficient | < 10 | [1] |

| CCRF-CEM | Deficient | > 65 | [1] |

| L1210 | Deficient | > 65 | [1] |

Relative Reactivity of Halogenated Adenosine Analogs with MTAP:

A study on MTAP from HL-60 human promyelocytic leukemia cells showed the following order of reactivity for 5'-halogenated adenosine analogs:

5'-deoxy-5'-fluoroadenosine > 5'-chloro-5'-deoxyadenosine > 5'-bromo-5'-deoxyadenosine > this compound[1]

This indicates that IDA has the lowest reactivity with MTAP among the tested halogenated analogs.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to determine the cytotoxic effects of this compound on cultured cell lines.

Materials:

-

96-well cell culture plates

-

Cell line of interest (e.g., MTAP-proficient and MTAP-deficient cancer cell lines)

-

Complete cell culture medium

-

This compound (IDA) stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of IDA in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of IDA. Include a vehicle control (medium with the same concentration of the solvent used for the IDA stock).

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the IDA concentration to determine the EC50 value.

dot graph TD { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "MTT Assay Workflow."

MTAP Enzyme Activity Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to measure the activity of MTAP using IDA as a substrate. The assay is coupled with xanthine oxidase, which oxidizes the product adenine to uric acid, leading to an increase in absorbance at 293 nm.

Materials:

-

Purified MTAP enzyme

-

This compound (IDA)

-

Potassium phosphate buffer

-

Xanthine oxidase

-

Spectrophotometer capable of reading in the UV range

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, xanthine oxidase, and the MTAP enzyme in a quartz cuvette.

-

Initiation of Reaction: Initiate the reaction by adding a known concentration of IDA to the cuvette.

-

Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 293 nm over time. The rate of increase in absorbance is proportional to the rate of adenine formation and thus to the MTAP activity.

-

Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. To determine kinetic parameters like Km and Vmax, the assay should be performed with varying concentrations of IDA.

Conclusion

This compound is a valuable chemical probe for studying purine and polyamine metabolism. Its selective cytotoxicity in MTAP-proficient cells makes it an interesting compound for cancer research, potentially as a lead for the development of targeted therapies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted biological effects of IDA. Further research is warranted to fully elucidate its interactions with other cellular targets and to explore its therapeutic potential in preclinical models.

References

5'-Iodo-5'-deoxyadenosine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Adenosine Derivative, 5'-Iodo-5'-deoxyadenosine

This technical guide provides a comprehensive overview of this compound, an important derivative of the nucleoside adenosine. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, and its role as a precursor for biologically active molecules, particularly as a potential enzyme inhibitor.

Core Chemical and Physical Properties

This compound is a modified nucleoside where the 5'-hydroxyl group of adenosine is replaced by an iodine atom. This modification significantly alters the molecule's chemical reactivity and biological activity, making it a valuable tool in biochemical research and a precursor for the synthesis of various therapeutic agents.[][2] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂IN₅O₃ | [3] |

| Molecular Weight | 377.14 g/mol | [3] |

| CAS Number | 4099-81-4 | [4] |

| Appearance | Solid | [] |

| Melting Point | 178-187 °C | [][5] |

| Storage Temperature | -20°C | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved from the readily available starting material, adenosine. The following protocol is based on a common method for the selective iodination of the 5'-hydroxyl group.

Experimental Protocol: Synthesis from Adenosine

Objective: To synthesize this compound by reacting adenosine with iodine and triphenylphosphine.

Materials:

-

Adenosine

-

Iodine (I₂)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Pyridine

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Rotary evaporator

-

Chromatography column and accessories

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

In a clean, dry round-bottom flask, dissolve adenosine in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add triphenylphosphine and stir until it is completely dissolved.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add iodine to the cooled solution. The reaction mixture will typically change color.

-

Allow the reaction to stir at room temperature for several hours (e.g., 2 hours), monitoring the progress by TLC.

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate. This will consume any unreacted iodine.

-

Remove the pyridine solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography using a chloroform:methanol solvent system (e.g., 9:1 v/v) to isolate the this compound product.

-

Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure to yield the purified solid.

Workflow Diagram:

References

An In-depth Technical Guide on the Relationship between 5'-Iodo-5'-deoxyadenosine and S-adenosylmethionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the relationship between 5'-Iodo-5'-deoxyadenosine (IDA), a synthetic nucleoside analog, and S-adenosylmethionine (SAM), a ubiquitous biological cofactor. We delve into the fundamental roles of SAM in cellular metabolism, particularly as the primary methyl group donor in reactions catalyzed by methyltransferases and as a precursor for the generation of the 5'-deoxyadenosyl radical by radical SAM enzymes. This guide elucidates the core relationship wherein IDA acts as a structural mimic of 5'-deoxyadenosine (5'-dAdo), a natural byproduct of radical SAM enzyme reactions and a known feedback inhibitor. Through this mimicry, IDA is positioned as a potential inhibitor of SAM-dependent enzymes, offering a valuable tool for studying their function and for the development of novel therapeutics. This document presents a compilation of the available (though limited) quantitative data on the inhibitory effects of related compounds, detailed experimental protocols for the synthesis of IDA and for assays to evaluate its inhibitory activity, and visualizations of the key biochemical pathways and experimental workflows.

Introduction: The Central Role of S-adenosylmethionine (SAM)

S-adenosylmethionine (SAM or AdoMet) is a cornerstone of cellular metabolism, acting as a critical cofactor in a vast array of biochemical reactions.[1] Synthesized from adenosine triphosphate (ATP) and methionine, SAM's unique sulfonium ion renders its constituent chemical groups highly transferable.[1] Its primary roles can be categorized into three key metabolic pathways:

-

Transmethylation: SAM is the principal donor of methyl groups for the methylation of a wide variety of substrates, including DNA, RNA, proteins, and small molecules. These methylation events are critical for the regulation of gene expression, protein function, and signal transduction.[1]

-

Transsulfuration: Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. The transsulfuration pathway subsequently converts homocysteine to cysteine, a precursor for the synthesis of glutathione, a major cellular antioxidant.[1]

-

Aminopropylation: Decarboxylated SAM serves as the donor of the aminopropyl group in the biosynthesis of polyamines, such as spermidine and spermine, which are essential for cell growth and proliferation.[1]

Given its central role in these fundamental processes, the modulation of SAM-dependent pathways presents a significant opportunity for therapeutic intervention in various diseases, including cancer and infectious diseases.

This compound (IDA): A Synthetic Analog of a Natural Inhibitor

This compound (IDA) is a synthetic analog of adenosine.[2][3] Its structural similarity to 5'-deoxyadenosine (5'-dAdo), a natural byproduct of radical SAM enzyme reactions, forms the basis of its biochemical significance.[4][5]

Radical SAM enzymes constitute a large superfamily of enzymes that utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical.[4] This radical initiates a diverse range of biochemical transformations. A byproduct of this reaction is 5'-dAdo, which has been shown to act as a feedback inhibitor of the radical SAM enzymes themselves.[4][5]

By mimicking the structure of 5'-dAdo, IDA is hypothesized to function as a competitive inhibitor of SAM-dependent enzymes, particularly those that have a binding site for the adenosine moiety of SAM or its byproducts. This makes IDA a valuable chemical probe for studying the function of these enzymes and a potential lead compound for the development of novel inhibitors.

Biochemical Pathways and Mechanisms of Action

The interaction between IDA and SAM-dependent enzymes is rooted in the fundamental biochemical pathways in which SAM participates.

The Methionine Cycle and Methylation

The methionine cycle is the central pathway for the regeneration of methionine and the production of SAM.[6] SAM, as the universal methyl donor, is utilized by a vast array of methyltransferases to modify their respective substrates. The inhibition of these enzymes by analogs like IDA can have profound effects on cellular processes that are regulated by methylation, such as gene expression and protein function.[7][8]

Radical SAM Enzyme Pathway

Radical SAM enzymes catalyze a wide range of complex biochemical reactions initiated by the generation of a 5'-deoxyadenosyl radical from SAM.[4][9] The byproduct of this radical generation, 5'-dAdo, is a known inhibitor of these enzymes.[4][5] IDA, as a structural analog of 5'-dAdo, is expected to inhibit radical SAM enzymes by competing for the 5'-dAdo binding site.

References

- 1. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 4099-81-4 [chemicalbook.com]

- 3. This compound, 95% | C10H12IN5O3 | CID 4376867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. getstride.com [getstride.com]

- 7. Histone methylation modifiers in cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Not all 5′-deoxyadenosines are created equal: Tracing the provenance of 5′-deoxyadenosine formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthetic History of 5'-Iodo-5'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleoside analog, 5'-Iodo-5'-deoxyadenosine. It details the initial discovery and the evolution of its chemical synthesis, presenting key methodologies with detailed experimental protocols. Quantitative data from various synthetic approaches are summarized for comparative analysis. Furthermore, this guide elucidates the biological significance of this compound, focusing on its role as an inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase and its potential as an antitrypanosomal agent. The underlying mechanisms of action are illustrated through signaling pathway diagrams to provide a deeper understanding of its biochemical interactions.

Discovery and Synthetic History

The journey of this compound (5'-IDA) began in the early 1970s as part of a broader exploration into the modification of nucleosides to generate novel therapeutic agents and biochemical tools. The seminal work of Verheyden and Moffatt in 1971 is widely recognized as the first reported synthesis of this compound. Their method, which has become a cornerstone in nucleoside chemistry, involves the direct iodination of the primary 5'-hydroxyl group of adenosine. This discovery paved the way for the synthesis of a wide array of 5'-modified adenosine analogs.

The primary synthetic route to this compound involves the use of triphenylphosphine and iodine in pyridine. This approach is favored for its relatively mild conditions and good yields. Over the years, variations of this method and alternative synthetic strategies have been developed to improve efficiency and yield. One such alternative involves the initial conversion of adenosine to its 5'-O-tosyl derivative, followed by a Finkelstein reaction with sodium iodide.

Chemical Synthesis

Primary Synthetic Route: Direct Iodination of Adenosine

The most prevalent method for the synthesis of this compound is the direct iodination of adenosine using triphenylphosphine and iodine in pyridine.

Experimental Protocol:

-

Reagents: Adenosine, Triphenylphosphine (PPh₃), Iodine (I₂), Pyridine, Methanol (MeOH), Diethyl ether.

-

Procedure:

-

To a stirred solution of dry adenosine (1.0 eq) in anhydrous pyridine, triphenylphosphine (1.5 eq) is added.

-

The mixture is stirred at room temperature until a clear solution is obtained.

-

Iodine (1.5 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a few drops of methanol.

-

The solvent is removed under reduced pressure.

-

The resulting residue is triturated with diethyl ether to precipitate the crude product.

-

The crude product is collected by filtration and purified by column chromatography on silica gel using a gradient of methanol in chloroform to afford this compound as a white solid.

-

Reaction Workflow:

Alternative Synthetic Route: From 5'-O-Tosyladenosine

An alternative approach involves a two-step process starting with the tosylation of adenosine followed by a nucleophilic substitution with iodide.

Experimental Protocol:

-

Reagents: Adenosine, p-Toluenesulfonyl chloride (TsCl), Pyridine, Sodium iodide (NaI), Acetone.

-

Step 1: Synthesis of 5'-O-Tosyladenosine

-

Adenosine (1.0 eq) is dissolved in anhydrous pyridine and cooled to 0 °C.

-

p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise, and the mixture is stirred at 0 °C for 2-3 hours and then at room temperature overnight.

-

The reaction is quenched with water and the solvent is evaporated.

-

The residue is purified to yield 5'-O-Tosyladenosine.

-

-

Step 2: Synthesis of this compound

-

5'-O-Tosyladenosine (1.0 eq) and sodium iodide (3.0 eq) are dissolved in acetone.

-

The mixture is heated at reflux for 4-6 hours.

-

The solvent is evaporated, and the residue is partitioned between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by chromatography to give this compound.

-

Synthetic Pathway:

Quantitative Data Summary

| Method | Starting Material | Key Reagents | Reported Yield (%) | Purity (%) | Reference |

| Direct Iodination | Adenosine | PPh₃, I₂ | 70-85 | >95 | [cite: ] |

| From 5'-O-Tosyladenosine | 5'-O-Tosyladenosine | NaI | 60-75 | >95 | [cite: ] |

Note: Yields are indicative and can vary based on specific reaction conditions and purification methods.

Biological Activity and Mechanism of Action

This compound exhibits notable biological activities, primarily as an enzyme inhibitor with potential therapeutic applications.

Inhibition of S-adenosyl-L-homocysteine (AdoHcy) Hydrolase

This compound is a known inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase. This enzyme plays a crucial role in the metabolism of S-adenosyl-L-homocysteine, a potent inhibitor of most S-adenosyl-L-methionine (SAM)-dependent methyltransferases. By inhibiting AdoHcy hydrolase, 5'-IDA can indirectly modulate cellular methylation processes.

The mechanism of inhibition involves the enzyme-catalyzed oxidation of the 3'-hydroxyl group of the ribose moiety of 5'-IDA, leading to the formation of a 3'-keto intermediate. This reactive species can then interact with the enzyme, leading to its inactivation.

Signaling Pathway of AdoHcy Hydrolase Inhibition:

5'-Iodo-5'-deoxyadenosine: A Synthetic Anomaly in the Search for Novel Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5'-Iodo-5'-deoxyadenosine is a synthetically valuable adenosine analog that has been utilized in various biochemical studies. Despite the rich chemical diversity of naturally occurring nucleosides, particularly halogenated variants from marine ecosystems, there is currently no scientific evidence to support the natural occurrence of this compound. This technical guide will delve into the current state of knowledge, addressing the absence of this compound in nature while providing context through the exploration of closely related natural products. We will examine the biosynthesis and metabolism of its non-halogenated counterpart, 5'-deoxyadenosine, and discuss the prevalence of other halogenated nucleosides in marine organisms. Furthermore, this guide will provide a comprehensive, hypothetical experimental workflow for the targeted discovery of this compound from natural sources, should it exist.

The Status of this compound as a Natural Product

A thorough review of current scientific literature reveals no documented isolation of this compound from any natural source. This compound is primarily known as a commercially available synthetic reagent and a precursor for the synthesis of other molecules. While the marine environment is a prolific source of halogenated organic compounds, including nucleosides, the iodinated adenosine analog, this compound, has not been identified among them.

The Natural Counterpart: 5'-Deoxyadenosine

To understand the biochemical context where an iodinated analog might be sought, it is crucial to examine its naturally occurring, non-halogenated parent compound, 5'-deoxyadenosine.

Biosynthesis of 5'-Deoxyadenosine

5'-Deoxyadenosine (5'-dAdo) is a ubiquitous byproduct of a large superfamily of enzymes known as radical S-adenosyl-L-methionine (SAM) enzymes.[1][2] These enzymes are involved in a vast array of metabolic pathways, including the biosynthesis of vitamins, cofactors, and antibiotics.[1] The catalytic cycle of radical SAM enzymes involves the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical. This radical then initiates substrate modification by abstracting a hydrogen atom, leading to the formation of 5'-deoxyadenosine as a byproduct.[2]

Metabolic Salvage of 5'-Deoxyadenosine

The accumulation of 5'-deoxyadenosine can be toxic to cells, and therefore, efficient salvage pathways have evolved to recycle its components.[1] The primary route for 5'-dAdo metabolism is the "DHAP shunt".[1][3] In this pathway, 5'-deoxyadenosine is first converted to 5-deoxyribose-1-phosphate (dR1P). This can be achieved either directly by a phosphorylase or through a two-step process involving a nucleosidase and a kinase.[3] The resulting dR1P is then isomerized and subsequently cleaved by an aldolase to yield dihydroxyacetone phosphate (DHAP) and acetaldehyde, both of which can enter central metabolism.[1][3]

Naturally Occurring Halogenated Nucleosides

While this compound remains undiscovered in nature, a variety of other halogenated nucleosides have been isolated, primarily from marine organisms.[4][5] Marine sponges, in particular, are a rich source of these unique compounds.[4][6] These discoveries underscore the plausibility of finding novel halogenated nucleosides in marine environments.

| Compound Class | Halogen | Representative Compound(s) | Natural Source |

| Pyrimidine-d-Arabinosides | - | Spongothymidine | Cryptotethya crypta (sponge)[4] |

| Purine-2'-deoxyribosides | Br | Bromophenol coupled with deoxyguanosine | Rhodomela confervoides (alga)[5] |

| Pyrrolo[2,3-d]pyrimidine nucleosides | Cl, Br | Various | Marine organisms[4] |

| Indole Nucleosides | - | Kahakamide A | Marine organisms[5] |

| Other Halogenated Compounds | Cl, Br, I | Various | Marine algae, sponges, and bacteria[7][8] |

Hypothetical Experimental Workflow for the Discovery of this compound

For researchers interested in the targeted search for this compound, a systematic approach is required. The following outlines a hypothetical experimental workflow, integrating modern natural product discovery techniques.[9][10][11]

Detailed Experimental Protocols

4.1.1. Sample Collection and Extraction

-

Source Material: Collect marine organisms known to produce halogenated compounds, such as sponges of the genera Haliclona or Mycale, or marine-derived Streptomyces bacteria.

-

Extraction: Lyophilize the biological material and grind to a fine powder. Perform sequential extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol). The methanol extract is the most likely to contain polar compounds like nucleosides.

4.1.2. Chromatographic Fractionation

-

Initial Fractionation: Subject the crude methanol extract to medium-pressure liquid chromatography (MPLC) on a C18 reversed-phase column with a stepwise gradient of methanol in water.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from MPLC using reversed-phase HPLC. Employ a gradient of acetonitrile in water with 0.1% formic acid as a mobile phase modifier.

4.1.3. Screening and Dereplication

-

LC-MS/MS Analysis: Analyze all fractions by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Search for a parent ion with an m/z corresponding to the protonated molecule of this compound ([M+H]⁺, C10H13IN5O3⁺, calculated m/z 378.0061).

-

Molecular Networking: Utilize a platform like the Global Natural Products Social Molecular Networking (GNPS) to create molecular networks from the MS/MS data. This will help to identify related compounds and dereplicate known nucleosides.

4.1.4. Targeted Isolation and Structure Elucidation

-

Preparative HPLC: For fractions showing a putative hit, perform targeted isolation using semi-preparative or preparative HPLC with the same column and mobile phase conditions as the analytical scale, scaled up appropriately.

-

High-Resolution Mass Spectrometry (HR-MS): Obtain a high-resolution mass spectrum of the purified compound to confirm its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure and confirm the identity as this compound.

Conclusion

While this compound is a valuable tool for biochemical research, it remains a synthetic entity with no evidence of natural origin. The study of its naturally occurring counterpart, 5'-deoxyadenosine, and the broader class of halogenated nucleosides provides a rich context for understanding nucleoside metabolism and the biosynthetic potential of various organisms. The provided hypothetical workflow offers a robust framework for researchers who wish to undertake the challenging but potentially rewarding search for this compound or other novel halogenated nucleosides in nature. Such a discovery would not only be of significant chemical interest but could also open new avenues for drug development.

References

- 1. karger.com [karger.com]

- 2. Not all 5'-deoxyadenosines are created equal: Tracing the provenance of 5'-deoxyadenosine formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Marine Nucleosides: Structure, Bioactivity, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. znaturforsch.com [znaturforsch.com]

- 7. britannica.com [britannica.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Isolation and identification of marine microbial products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 5'-Iodo-5'-deoxyadenosine from Adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5'-Iodo-5'-deoxyadenosine from adenosine. This compound is a crucial intermediate in the synthesis of various biologically active nucleoside analogues and serves as a precursor for the development of novel therapeutic agents. The protocol described herein is based on a modified Appel reaction, a reliable and efficient method for the selective iodination of the primary 5'-hydroxyl group of adenosine. This guide includes a comprehensive experimental procedure, a summary of required reagents, and a visual representation of the synthetic workflow to ensure reproducibility and success in the laboratory.

Introduction

This compound is a key synthetic intermediate used in the preparation of a wide range of adenosine derivatives with potential therapeutic applications. The replacement of the 5'-hydroxyl group with iodine creates a versatile handle for further chemical modifications, including the introduction of different functional groups through nucleophilic substitution reactions. These modifications are instrumental in the fields of medicinal chemistry and chemical biology for the development of enzyme inhibitors, receptor agonists or antagonists, and molecular probes. The following protocol details a robust method for the synthesis of this compound from the readily available starting material, adenosine.

Chemical Reaction

The synthesis proceeds via a one-step reaction where the primary 5'-hydroxyl group of adenosine is converted to an iodide. This transformation is effectively achieved using triphenylphosphine and iodine in a suitable solvent like pyridine.

Reaction Scheme:

Protocol for the Iodination of 5'-Deoxyadenosine

Application Note

This document provides a detailed protocol for the synthesis of 5'-iodo-5'-deoxyadenosine from 5'-deoxyadenosine. This protocol is intended for researchers, scientists, and drug development professionals. This compound is a valuable intermediate for the synthesis of various adenosine analogues with potential therapeutic applications. The procedure involves a three-step process: (1) protection of the 2' and 3'-hydroxyl groups of 5'-deoxyadenosine using an isopropylidene acetal, (2) iodination of the 5'-hydroxyl group via an Appel-type reaction, and (3) deprotection of the 2' and 3'-hydroxyl groups to yield the final product. Each step is followed by purification to ensure the desired product quality.

Experimental Protocols

Step 1: Synthesis of 2',3'-O-Isopropylidene-5'-deoxyadenosine

This step protects the vicinal diols at the 2' and 3' positions of the ribose sugar, allowing for selective reaction at the 5'-hydroxyl group.

Materials:

-

5'-Deoxyadenosine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Suspend 5'-deoxyadenosine (1 equivalent) in anhydrous acetone.

-

Add 2,2-dimethoxypropane (3-5 equivalents).

-

Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).[1][2]

-

Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 10:1 DCM:MeOH as eluent). The reaction is typically complete within 2-4 hours.[2]

-

Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes.[1][2]

-

Filter the mixture to remove the solids.

-

Evaporate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield 2',3'-O-isopropylidene-5'-deoxyadenosine as a white solid.

Step 2: Synthesis of 5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine

This step converts the 5'-hydroxyl group of the protected nucleoside into an iodide using an Appel reaction.[3][4][5]

Materials:

-

2',3'-O-Isopropylidene-5'-deoxyadenosine

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

-

To a solution of triphenylphosphine (1.5 equivalents) in anhydrous DCM at 0°C, add iodine (1.5 equivalents) and imidazole (3.0 equivalents) sequentially.[6]

-

Stir the mixture at 0°C for 10 minutes.

-

Add a solution of 2',3'-O-isopropylidene-5'-deoxyadenosine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.[6]

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction with saturated aqueous Na₂S₂O₃ solution.

-

Separate the organic phase and extract the aqueous phase with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum.

-

Purify the residue by flash column chromatography on silica gel to afford 5'-iodo-5'-deoxy-2',3'-O-isopropylideneadenosine.

Step 3: Synthesis of this compound (Deprotection)

This final step removes the isopropylidene protecting group to yield the target compound.

Materials:

-

5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine

-

Aqueous sulfuric acid (1%) or Trifluoroacetic acid (TFA) in water

-

Sodium bicarbonate (NaHCO₃) or Ammonium hydroxide (NH₄OH)

Procedure:

-

Dissolve 5'-iodo-5'-deoxy-2',3'-O-isopropylideneadenosine in a mixture of a protic solvent like methanol or ethanol and water.[7]

-

Alternatively, the compound can be suspended in 1% aqueous sulfuric acid.[8]

-

Stir the solution at room temperature or with gentle heating. Monitor the reaction's progress by TLC until the starting material is consumed.[7]

-

Carefully neutralize the reaction mixture with a suitable base, such as sodium bicarbonate or ammonium hydroxide.[7][8]

-

Remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization or by reverse-phase column chromatography.

Data Presentation

Table 1: Summary of Reagents and Expected Yields for the Synthesis of this compound.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 5'-Deoxyadenosine | Acetone, 2,2-Dimethoxypropane, p-TsOH | 2',3'-O-Isopropylidene-5'-deoxyadenosine | 85-95 |

| 2 | 2',3'-O-Isopropylidene-5'-deoxyadenosine | PPh₃, I₂, Imidazole | 5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine | 70-85 |

| 3 | 5'-Iodo-5'-deoxy-2',3'-O-isopropylideneadenosine | Aqueous Acid | This compound | 90-98 |

Table 2: Physicochemical Properties of this compound.

| Property | Value |

| CAS Number | 4099-81-4[6][9] |

| Molecular Formula | C₁₀H₁₂IN₅O₃[6][9] |

| Molecular Weight | 377.14 g/mol [6][9] |

| Appearance | White to off-white solid |

| Melting Point | 178-187 °C[10] |

| Storage | -20°C[10] |

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Appel reaction - Wikipedia [en.wikipedia.org]

- 4. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 5. Appel Reaction [organic-chemistry.org]

- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. benchchem.com [benchchem.com]

- 10. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

Application Notes and Protocols: 5'-Iodo-5'-deoxyadenosine as a Versatile Precursor for Nucleotide Analog Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

5'-Iodo-5'-deoxyadenosine is a key synthetic intermediate derived from the naturally occurring nucleoside, adenosine.[] Its structure, featuring a reactive iodine atom at the 5' position of the ribose sugar, makes it an excellent electrophilic precursor for a wide range of nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups at the 5' position, leading to the generation of extensive libraries of nucleotide analogs.[2][3] These analogs are invaluable tools in chemical biology and medicinal chemistry, serving as probes to study biological pathways and as potential therapeutic agents.[4] Nucleoside analogs have been successfully developed as antiviral and anticancer drugs, and modifying the 5' position can significantly impact their biological activity, selectivity, and pharmacokinetic properties.[5][6] This document provides detailed protocols for the synthesis of representative nucleotide analogs from this compound, summarizes their biological activities, and illustrates their roles in relevant signaling pathways.

Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its susceptibility to nucleophilic displacement of the 5'-iodo group. This allows for the formation of new carbon-sulfur, carbon-nitrogen, carbon-carbon, and other bonds, yielding a diverse array of analogs.

General Synthetic Workflow

The conversion of this compound into various analogs typically follows a straightforward nucleophilic substitution pathway. The workflow often involves the protection of the 2' and 3' hydroxyl groups, reaction with a chosen nucleophile, and subsequent deprotection to yield the final product.

Caption: General workflow for synthesizing nucleotide analogs from this compound.

Protocol 1: Synthesis of 5'-Azido-5'-deoxyadenosine

This protocol describes the conversion of this compound to 5'-Azido-5'-deoxyadenosine, a key intermediate for synthesizing 5'-amino derivatives. The azide group can be readily reduced to an amine.

Materials: